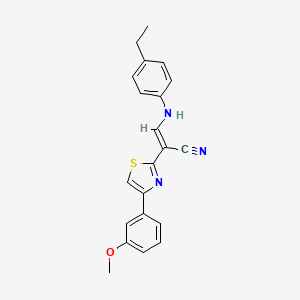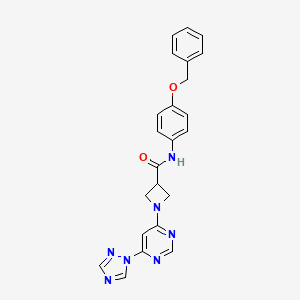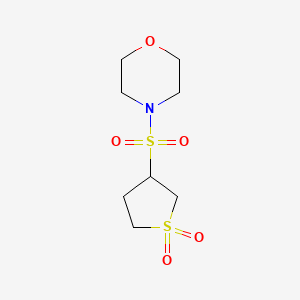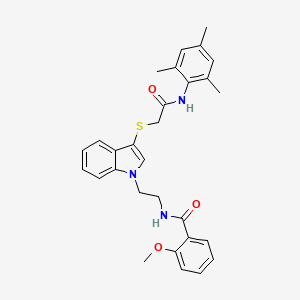![molecular formula C21H16Cl2N2O B2381320 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole CAS No. 476324-63-7](/img/structure/B2381320.png)
1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound with the molecular formula C21H16Cl2N2O . It is a derivative of benzimidazole, a type of organic compound that is part of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core, a benzyl group, and a 2,4-dichlorophenoxy)methyl group . The benzimidazole core is a bicyclic heteroarene, a type of organic compound with two adjacent carbon rings .
Scientific Research Applications
Synthetic Approaches and Biological Applications
Benzimidazole derivatives, including 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, are synthesized through various methods, highlighting their versatility in chemical reactions and potential for biological applications. These compounds are derived from the condensation of o-phenylenediamines with electrophilic reagents, showcasing a broad spectrum of biological activities. This synthetic flexibility enables the creation of benzimidazole compounds tailored for specific research purposes, such as in the development of new pharmaceuticals and materials with unique properties (Ibrahim, 2011).
Anticancer Potential
Benzimidazole derivatives have shown significant promise in anticancer research. They exhibit a wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The structural similarity of benzimidazole derivatives to naturally occurring biomolecules like purines makes them effective in inhibiting cancer cell growth through mechanisms such as DNA intercalation and enzyme inhibition. Their potential in anticancer therapy is a subject of ongoing research, aiming to develop more effective and less toxic therapeutic agents (Vasuki et al., 2021).
Mechanism of Action in Biological Systems
The mechanism of action of benzimidazole derivatives, including fungicidal and anthelmintic effects, is well-documented. These compounds inhibit microtubule assembly by binding to tubulin, affecting cell division and growth in various organisms. This action is crucial for understanding their effectiveness in treating infections and diseases caused by fungi and helminths. Research into the biological impact of benzimidazole derivatives provides insight into their potential uses in agriculture, veterinary medicine, and possibly cancer chemotherapy (Davidse, 1986).
Therapeutic Potential and Drug Development
The therapeutic potential of benzimidazole compounds extends beyond their antiparasitic and anticancer activities. These molecules have been explored for their antiviral, anti-inflammatory, and CNS (Central Nervous System) activities, making them valuable in the development of new drugs for a variety of diseases. The pharmacological diversity of benzimidazole derivatives is attributed to their ability to interact with different biological targets, offering a rich area for drug discovery and development (Babbar et al., 2020).
Future Directions
Benzimidazole derivatives, including “1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole”, continue to be a focus of research due to their wide range of therapeutic applications . Future research may focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their potential uses in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of “1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole” is the yeast of the Candida genus . The compound has demonstrated antifungal activity against these organisms in vitro .
Biochemical Pathways
Given the compound’s antifungal activity, it likely interferes with essential biochemical pathways in candida species, leading to their death or inhibited growth .
Result of Action
The result of the compound’s action is the inhibition of growth or death of Candida species, as evidenced by its in vitro antifungal activity . This suggests that the compound could potentially be used in the treatment of infections caused by these organisms.
properties
IUPAC Name |
1-benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c22-16-10-11-20(17(23)12-16)26-14-21-24-18-8-4-5-9-19(18)25(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUGVWSMYXQVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
![(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2381241.png)






![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)
